
6-Iodoindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoindolizine can be achieved through various methods. One common approach involves the direct iodination of indolizine derivatives. For instance, the lithiation of indolizine followed by treatment with iodine can yield this compound. This method typically requires the use of a strong base like butyllithium (BuLi) and iodine (I2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex polycyclic structures.
Cross-Coupling Reactions: The iodine atom serves as a good leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Cycloaddition Reactions: Dienophiles and alkynes in the presence of catalysts.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Reactions: Formation of azidoindolizine or cyanoindolizine derivatives.
Cycloaddition Reactions: Formation of polycyclic indolizine derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
6-Iodoindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, biological markers, and electroluminescent materials.
Mecanismo De Acción
The mechanism of action of 6-Iodoindolizine is largely dependent on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom enhances its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Indolizine: The parent compound without the iodine substitution.
5-Iodoindolizine: An isomer with the iodine atom at the 5th position.
2-Iodoindolizine: An isomer with the iodine atom at the 2nd position.
Comparison:
Reactivity: 6-Iodoindolizine exhibits unique reactivity due to the position of the iodine atom, which can influence its electronic properties and steric effects.
Biological Activity: The biological activity of this compound may differ from its isomers due to variations in binding affinity and selectivity towards biological targets.
Propiedades
Fórmula molecular |
C8H6IN |
|---|---|
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
6-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |
Clave InChI |
SNAVNJNXIGPFSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(C=CC2=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



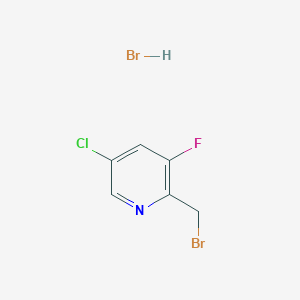
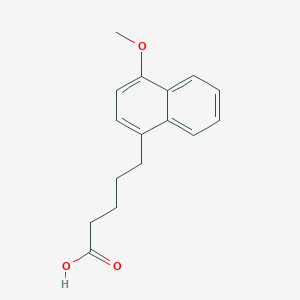
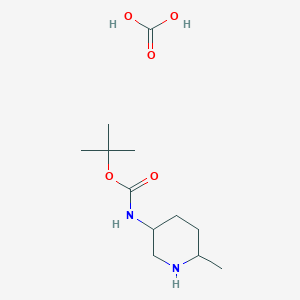
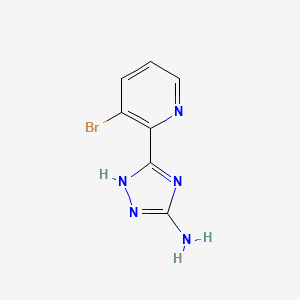
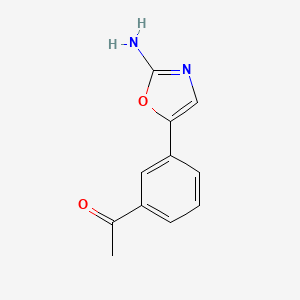
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
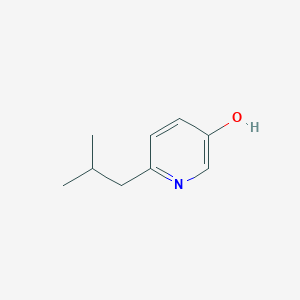
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)
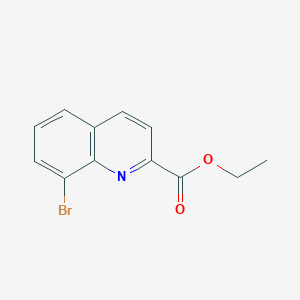
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
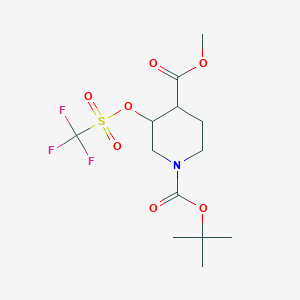
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
